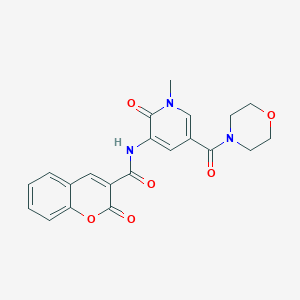
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds with significant biological activities. This article provides a detailed overview of the compound's biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene scaffold fused with a dihydropyridine moiety, which is known for its diverse biological activities. The presence of the morpholine group enhances its pharmacological profile by contributing to solubility and bioavailability.
Anticancer Activity
Several studies have reported the anticancer properties of compounds containing the chromene scaffold. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, derivatives of 2H-chromenes have shown promising results against various cancer cell lines through caspase-dependent pathways, inducing cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that chromene derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Antidiabetic Effects
Compounds similar to this compound have been investigated for their potential to lower blood glucose levels and improve insulin sensitivity. Studies suggest that these compounds may enhance glucose uptake in muscle cells and inhibit α-glucosidase activity, contributing to their antidiabetic effects .
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of chromene derivatives. These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or metabolic disorders.
- Modulation of Cell Signaling Pathways : It can interfere with key signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Through activation of caspases and other apoptotic factors, the compound promotes programmed cell death in malignant cells.
Case Studies
A series of studies have evaluated the efficacy of related compounds in preclinical models:
- Anticancer Study : In vitro assays demonstrated that a related chromene derivative induced apoptosis in breast cancer cells by activating caspase 3/7 pathways, leading to significant tumor growth inhibition in xenograft models .
- Antimicrobial Study : A study on the antimicrobial activity against Staphylococcus aureus revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
- Diabetes Management : In diabetic rat models, administration of a similar compound resulted in a significant reduction in fasting blood glucose levels and improved lipid profiles, highlighting its therapeutic potential for managing diabetes .
Summary Table of Biological Activities
属性
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-23-12-14(19(26)24-6-8-29-9-7-24)11-16(20(23)27)22-18(25)15-10-13-4-2-3-5-17(13)30-21(15)28/h2-5,10-12H,6-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVKFGRUTUEWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














